5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom, three methyl groups, a keto group, and a nitrile group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Starting from 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, bromination can be achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group with a bromine ion (Br-) in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Strong nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Cyanides, iodides, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: In biological research, the compound is utilized in the study of enzyme inhibition and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical experiments.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific conditions under which the compound is used.
Comparison with Similar Compounds
4-Bromo-1,2,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure with a different position of the bromine atom.
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-acetamide: Contains an acetamide group instead of a nitrile group.
Uniqueness: 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and bromine atom position, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWXUCHUUKWLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1Br)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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